

An In-depth Technical Guide to PEGylation with Amino-PEG2-NH-Boc

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Compound of Interest

Compound Name: Amino-PEG2-NH-Boc

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For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Amino-PEG2-NH-Boc

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development and biotechnology. It is widely employed to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles, while often reducing immunogenicity. The choice of the PEG linker is critical and dictates the functionality and application of the resulting conjugate.

This guide focuses on **Amino-PEG2-NH-Boc**, a heterobifunctional linker featuring a two-unit polyethylene glycol chain. One terminus is a free primary amine (-NH₂), while the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for sequential and controlled conjugation reactions. The free amine can be reacted with a molecule of interest, and the Boc-protected amine can be deprotected under specific acidic conditions to reveal a second reactive amine for further modification. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between a target protein ligand and an E3 ligase ligand.^{[1][2][3]}

Physicochemical Properties of Amino-PEG2-NH-Boc

A clear understanding of the linker's properties is essential for its effective application.

Property	Value	Reference
Chemical Formula	C9H20N2O3	[4]
Molecular Weight	204.27 g/mol	[4]
CAS Number	127828-22-2	[4]
Appearance	Liquid	[4]
Purity	Typically ≥95%	[5]
Solubility	Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohol and toluene. Insoluble in ether.	[6]
Storage Conditions	Store at -20°C or lower for long-term storage, protected from light.[2]	[2]

Core Applications in Bioconjugation and Drug Delivery

The unique structure of **Amino-PEG2-NH-Boc** makes it a versatile tool in several applications:

- PROTAC Synthesis: As a flexible linker, it connects the two active domains of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3]
- Peptide and Protein Modification: It can be used to PEGylate proteins and peptides, thereby improving their pharmacokinetic properties.[1]
- Drug Delivery: The PEG chain enhances the solubility and circulation time of conjugated drugs, making it a valuable component in drug delivery systems.[7]

- Surface Modification: The amine groups can be used to functionalize surfaces for various biomedical applications.

Experimental Protocols

Protocol 1: Boc Deprotection of Amino-PEG2-NH-Boc

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

Materials:

- **Amino-PEG2-NH-Boc**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- Cold diethyl ether

Procedure:

- Dissolution: Dissolve **Amino-PEG2-NH-Boc** in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
- Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM can be used for rapid and complete deprotection.
- Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Precipitation: Precipitate the deprotected product, Amino-PEG2-NH₂, by adding cold diethyl ether.
- Isolation: Collect the precipitate by filtration and dry under vacuum. The resulting diamine can be used in the next step, often as a TFA salt.

Quantitative Data for Boc Deprotection (Representative):

Parameter	Value	Notes
Reaction Time	30 - 120 minutes	Substrate dependent.
Temperature	Room Temperature	
Typical Yield	>90%	Yields can be optimized by adjusting reaction conditions.
Purity (Post-Purification)	>95%	Determined by HPLC.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Amino-PEG2-NH₂ (Post-Boc Deprotection)

This protocol outlines the coupling of a molecule with a carboxylic acid group to the newly deprotected amine of the Amino-PEG2-NH₂ linker using EDC/NHS chemistry.

Materials:

- Deprotected Amino-PEG2-NH₂ (as TFA salt)
- Carboxylic acid-containing molecule (e.g., a protein ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification system (e.g., Size-Exclusion Chromatography, HPLC)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 - Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction:
 - Dissolve the deprotected Amino-PEG2-NH₂ in Coupling Buffer.
 - Immediately add the activated NHS ester solution to the amine solution. A 5 to 20-fold molar excess of the activated molecule to the amine is a common starting point.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
- Quenching:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.

Quantitative Data for Conjugation Reaction (Representative):

Parameter	Value	Notes
Molar Ratio (Activated Molecule:Amine)	5:1 to 20:1	Optimization is crucial for desired conjugation efficiency.
Reaction pH	7.2 - 8.5	Optimal for the reaction of NHS esters with primary amines.
Reaction Temperature	4°C to Room Temperature	Lower temperatures can help maintain the stability of sensitive molecules.
Typical Yield	60-80%	Highly dependent on the reactants and reaction conditions.
Purity (Post-Purification)	>95%	Determined by HPLC. [8]

Characterization of PEGylated Conjugates

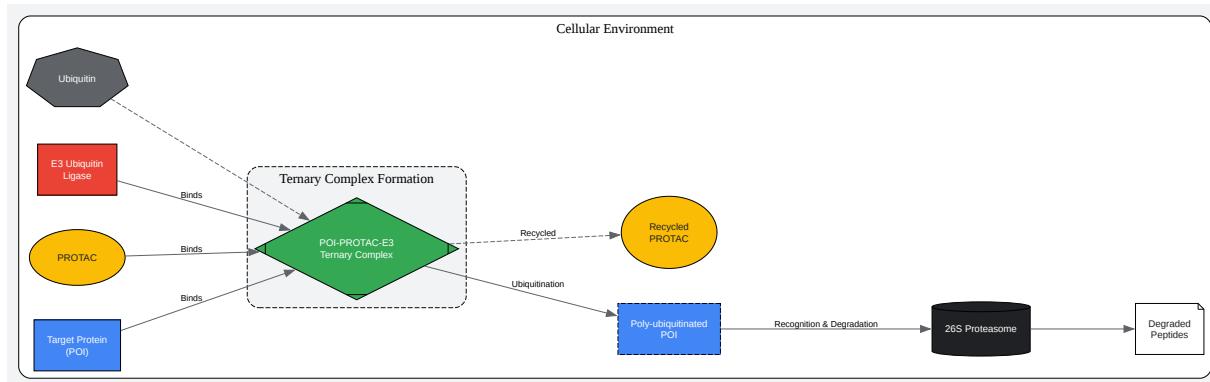
Robust analytical methods are essential to confirm successful conjugation and to characterize the final product.

Analytical Technique	Information Provided	Representative Results
SDS-PAGE	Qualitative assessment of PEGylation, indicated by a shift in apparent molecular weight.	A noticeable upward shift in the band of the PEGylated protein compared to the unmodified protein.[9]
Size-Exclusion Chromatography (SEC)	Purification and determination of hydrodynamic size, indicating successful conjugation.	A shift to a shorter retention time for the PEGylated conjugate compared to the unconjugated molecule.[10]
Reverse-Phase HPLC (RP-HPLC)	Purity assessment and quantification of the conjugate.	A single, sharp peak for the purified conjugate, indicating high purity (>95%).[8]
Mass Spectrometry (MS)	Precise molecular weight of the conjugate, confirming the degree of PEGylation.	The observed mass should correspond to the calculated mass of the conjugate.[11][12]
NMR Spectroscopy	Detailed structural information, confirming covalent bond formation.	Disappearance of the carboxylic acid proton and appearance of new amide proton signals.[3]

Visualizing the Core Concepts

PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like **Amino-PEG2-NH-Boc** function by hijacking the cell's ubiquitin-proteasome system.

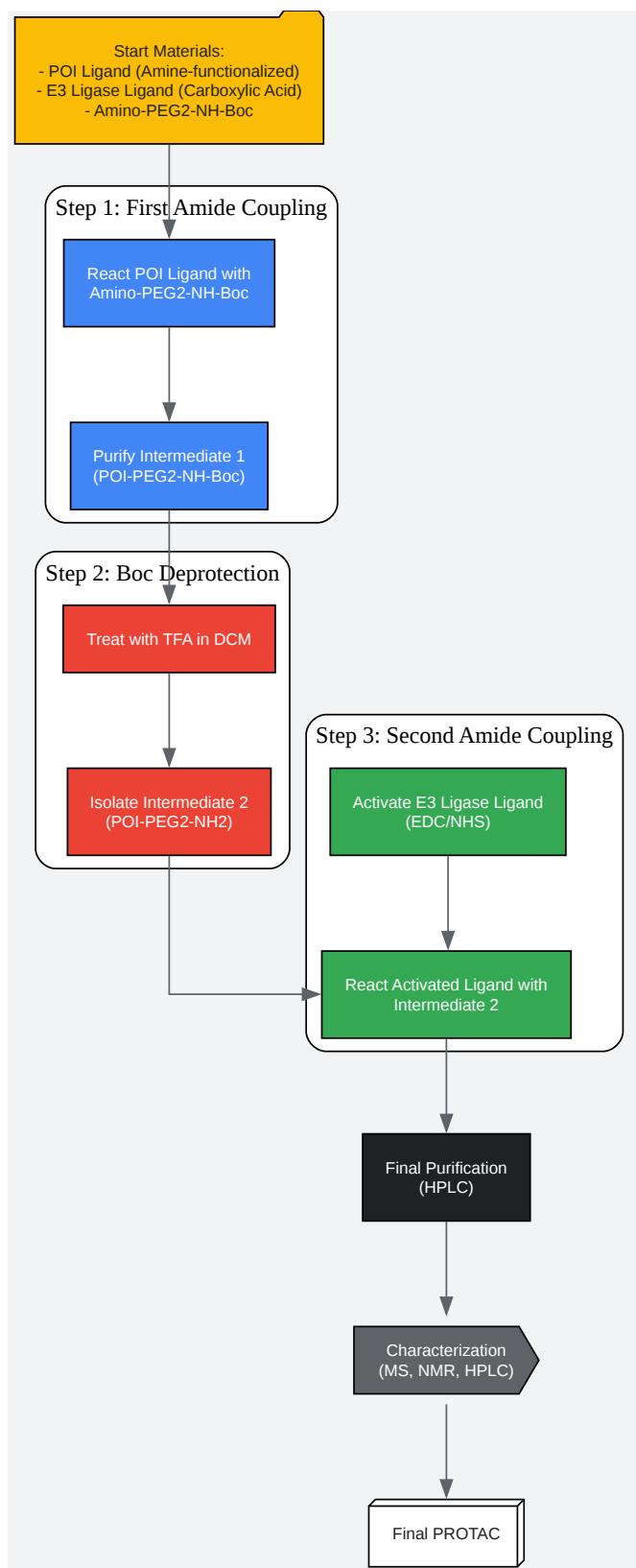


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Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Amino-PEG2-NH-Boc** is a stepwise process.

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